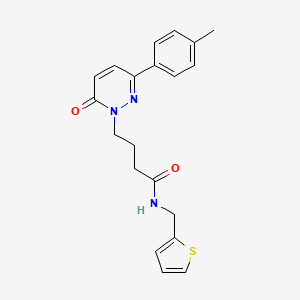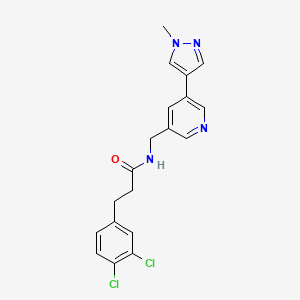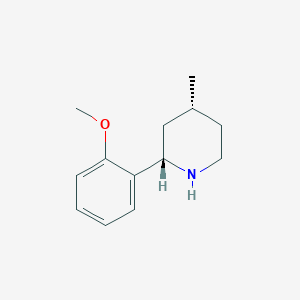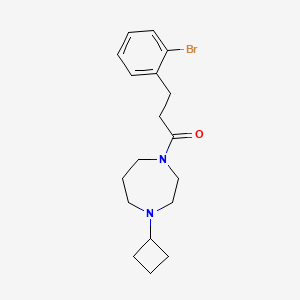
2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a triazole ring, a sulfonyl group, and a methoxyphenyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, the synthesis of similar compounds often involves the use of heterocyclic scaffolds . The pyrrolidine ring, for example, can be constructed from different cyclic or acyclic precursors . The triazole ring can be synthesized using click chemistry, specifically the azide-alkyne Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it contributes to the stereochemistry of the molecule . The triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolidine ring can undergo various reactions such as N-alkylation, ring-opening, and ring-expansion reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl group might increase its acidity, and the presence of the methoxyphenyl group might increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Potent Inhibitors Development
A study involved the synthesis of sixteen disubstituted 1,2,3-triazoles using the Huisgen cycloaddition reaction. Among these, two compounds were identified as potent inhibitors against caspase-3, revealing a competitive inhibitory mechanism against this crucial enzyme involved in apoptosis (Yang Jiang & Trond Vidar Hansen, 2011).
Catalysis and Molecular Construction
Another significant application is in tandem catalysis processes, where 3-sulfonyl[1,2,3]triazolo[4,5-b]indoles were prepared. These compounds were used as α-imino rhodium carbene precursors for constructing a range of valuable indole molecules, showcasing the utility in synthetic organic chemistry (Yanpeng Xing et al., 2014).
Anticancer Agent Synthesis
Research on a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties demonstrated its potential as a human topoisomerase IIα inhibiting anticancer agent. The study included computational, spectroscopic, and biological evaluation, highlighting the compound's notable cytotoxicity against breast cancer cells (S. Murugavel et al., 2019).
Synthesis of Polysubstituted Pyrroles
A method for the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes has been developed. This process leverages 1-sulfonyl-1,2,3-triazoles, highlighting the versatility of these compounds in synthesizing complex molecular architectures (T. Miura et al., 2013).
Modification for Reduced Toxicity
In the context of modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a study found that replacing the acetamide group with alkylurea significantly reduced acute oral toxicity while retaining antiproliferative activity. This modification offers a pathway to developing anticancer agents with lower toxicity (Xiao-meng Wang et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1-(4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-9-6-11(10-16)17-14-7-8-15-17/h2-5,7-8,11H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJVMMFETWFJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole](/img/structure/B2469844.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469846.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2469849.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2469852.png)

![2-cyano-N-(4-methoxyphenyl)-3-{8-methylimidazo[1,2-a]pyridin-3-yl}prop-2-enamide](/img/structure/B2469854.png)

![1-(4-methoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2469859.png)

![5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2469866.png)
